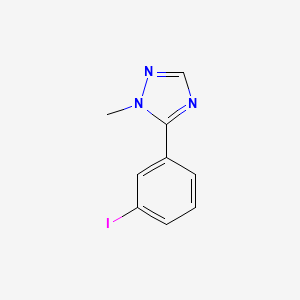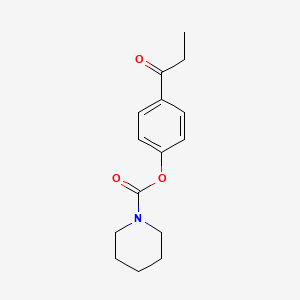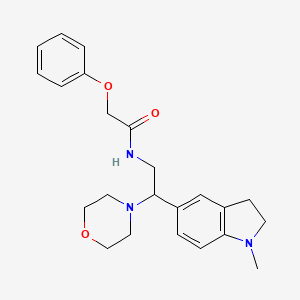
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-phenoxyacetamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to have potent anti-tumor activity in various types of cancer, including breast, lung, colon, and prostate cancer. MI-773 has been found to inhibit the activity of the p53-MDM2 interaction, which is a key pathway that is often deregulated in cancer cells.
Scientific Research Applications
Synthesis and Chemical Studies
N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)-2-Phenoxyacetamide and its derivatives have been explored in various chemical syntheses and studies. For instance, similar compounds have been synthesized and characterized using techniques like X-ray diffraction, IR, NMR, and mass spectrometry. These compounds are often studied for their structural and chemical properties (Bai et al., 2011).
Pharmacological Investigations
There is ongoing research into the pharmacological applications of compounds structurally similar to this compound. Studies have investigated their potential as antimicrobial, anti-inflammatory, and analgesic agents. For example, derivatives have shown promising activity in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Material Science and Corrosion Inhibition
Some derivatives of this compound have been studied for their use in material science, particularly as corrosion inhibitors. These studies have utilized techniques like electrochemical impedance spectroscopy and potentiodynamic polarization to investigate the inhibitive action of these derivatives in protecting materials like steel from corrosion (Yadav et al., 2016).
Antileishmanial and Antifungal Activities
Compounds with structural similarities to this compound have been evaluated for their antileishmanial and antifungal activities. These studies aim to find potential therapeutics for conditions like leishmaniasis and fungal infections, highlighting the broad spectrum of pharmacological applications of these compounds (Ahsan et al., 2016).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-25-10-9-19-15-18(7-8-21(19)25)22(26-11-13-28-14-12-26)16-24-23(27)17-29-20-5-3-2-4-6-20/h2-8,15,22H,9-14,16-17H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGPQUSCJBVQBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


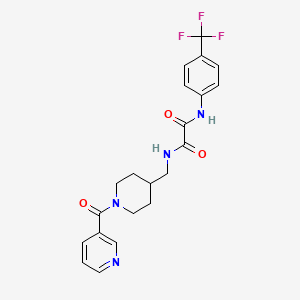
![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)
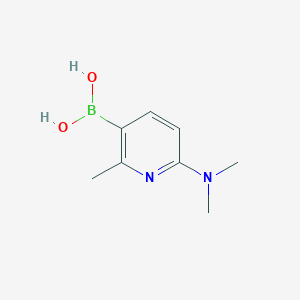

carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)
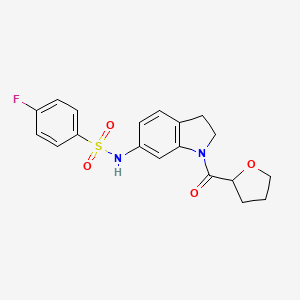

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)
